molecular formula C9H18O B1580984 Cyclohexanol, 1-(1-methylethyl) CAS No. 3552-01-0

Cyclohexanol, 1-(1-methylethyl)

Cat. No. B1580984
CAS RN: 3552-01-0
M. Wt: 142.24 g/mol
InChI Key: ZZDMUVQELXJWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanol, 1-(1-methylethyl), also known as isoborneol, is a white crystalline solid with a camphor-like odor. It is a bicyclic organic compound that is widely used in the fragrance and flavor industry due to its pleasant odor. Cyclohexanol, 1-(1-methylethyl) is also used as a starting material for the synthesis of various compounds such as camphor, borneol, and isobornyl acetate.

Scientific Research Applications

Overview of Cyclohexanol Derivatives in Research

Cyclohexanol, specifically its derivative forms such as 4-methylcyclohexanemethanol (MCHM), has been explored in various scientific research contexts due to its unique chemical properties. These studies span from understanding the compound's toxicity and environmental impact to its potential as a hydrogen storage medium, and even its application in the enhancement of fruit and vegetable preservation.

Environmental and Health Impact Studies

Research into the environmental and health impacts of cyclohexanol derivatives like MCHM indicates low to moderate acute and subchronic oral toxicity, with no apparent mutagenic or carcinogenic effects at certain concentrations. This highlights the compound's relatively benign nature when present in household water, even following industrial accidents such as the notable spill into the Elk River in West Virginia, which prompted studies into its odor detection thresholds and toxicological risk assessment (Paustenbach et al., 2015).

Hydrogen Storage Applications

The potential of cyclohexanol derivatives as hydrogen carriers has been investigated, with methylcyclohexane highlighted as a suitable candidate for hydrogen storage and delivery due to its liquid state, environmental compatibility, and economic viability despite challenges in achieving high hydrogen content and catalyst longevity (Bourane et al., 2016).

Agricultural and Food Preservation

1-Methylcyclopropene (1-MCP), another cyclohexanol-related compound, has seen widespread adoption in the agricultural industry for its ethylene inhibition properties, significantly enhancing the shelf life and quality of various fruits and vegetables. This application underlines the compound's utility in reducing post-harvest losses and maintaining product quality during storage and transport (Watkins, 2006).

Catalytic and Chemical Process Optimization

Studies on the oxidation of cyclohexane, a precursor to cyclohexanol, have focused on optimizing catalytic processes for producing key industrial chemicals like cyclohexanol and cyclohexanone. These works aim to improve selectivity and efficiency in producing these compounds, which are essential for the manufacture of nylons and other polymers (Abutaleb & Ali, 2021).

properties

IUPAC Name

1-propan-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-8(2)9(10)6-4-3-5-7-9/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDMUVQELXJWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334447
Record name Cyclohexanol, 1-(1-methylethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanol, 1-(1-methylethyl)

CAS RN

3552-01-0
Record name Cyclohexanol, 1-(1-methylethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to Example 2, i-PrMgCl (3.30 mL; 3.30 mmol; 1.10 equiv) was reacted with cyclohexanone (294 mg; 3.00 mmol) in the presence of LaCl3.2LiCl (0.33 M; 9.09 mL, 3.00 mmol, 1.00 equiv), the conversion was complete after 5 min (GC monitoring). After workup and careful evaporation of the solvents under reduced pressure, the desired product was obtained as colorless oil (418 mg, 98%). The analytical data were found to be in accordance with the literature data.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
294 mg
Type
reactant
Reaction Step Two
[Compound]
Name
LaCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanol, 1-(1-methylethyl)
Reactant of Route 2
Reactant of Route 2
Cyclohexanol, 1-(1-methylethyl)
Reactant of Route 3
Reactant of Route 3
Cyclohexanol, 1-(1-methylethyl)
Reactant of Route 4
Cyclohexanol, 1-(1-methylethyl)
Reactant of Route 5
Cyclohexanol, 1-(1-methylethyl)
Reactant of Route 6
Cyclohexanol, 1-(1-methylethyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.